Emicerfont

Catalog No.
S527069
CAS No.
786701-13-1
M.F
C22H24N6O2
M. Wt
404.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Emicerfont

CAS Number

786701-13-1

Product Name

Emicerfont

IUPAC Name

1-[1-[1-(4-methoxy-2-methylphenyl)-6-methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl]pyrazol-3-yl]imidazolidin-2-one

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C22H24N6O2/c1-14-12-16(30-3)4-5-18(14)26-9-6-17-19(13-15(2)24-21(17)26)28-10-7-20(25-28)27-11-8-23-22(27)29/h4-5,7,10,12-13H,6,8-9,11H2,1-3H3,(H,23,29)

InChI Key

JFHJGXQFESYQGY-UHFFFAOYSA-N

SMILES

CC1=CC(=C2CCN(C2=N1)C3=C(C=C(C=C3)OC)C)N4C=CC(=N4)N5CCNC5=O

solubility

Soluble in DMSO, not in water

Synonyms

GW876008; GW 876008; GW-876008; GW 876008X; GW-876008X; GW876008X; GW-876,008; Emicerfont.

Canonical SMILES

CC1=CC(=C2CCN(C2=N1)C3=C(C=C(C=C3)OC)C)N4C=CC(=N4)N5CCNC5=O

The exact mass of the compound Emicerfont is 404.1961 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Corticotropin-Releasing Factor (CRF) Antagonism:

Emicerfont acts as a CRF antagonist. CRF is a neuropeptide produced in the hypothalamus that plays a central role in the body's stress response. By blocking CRF receptors, Emicerfont could potentially help regulate the stress hormone cascade, leading to reduced anxiety and stress-related symptoms [].

Animal Models of Stress and Anxiety:

Studies in animal models suggest that Emicerfont may have anxiolytic (anxiety-reducing) effects. Research has shown that Emicerfont administration in rats exposed to stressful conditions can decrease anxiety-like behaviors []. These findings provide preliminary evidence for Emicerfont's potential therapeutic role in stress and anxiety disorders.

Emicerfont is a novel compound classified as a corticotropin-releasing factor type 1 receptor antagonist. It has been studied primarily for its potential therapeutic applications in treating anxiety disorders, such as Social Anxiety Disorder and Irritable Bowel Syndrome. The compound is also known by its developmental code name GW-876008. Emicerfont works by inhibiting the action of corticotropin-releasing factor, a key player in the stress response, thereby modulating the physiological and psychological effects associated with stress and anxiety .

Typical of its class. As an imidazolidinone derivative, it features a five-membered ring structure that can participate in nucleophilic substitutions and cyclization reactions. The synthesis of emicerfont involves reactions that form imidazolidinones through the interaction of isocyanates with suitable nucleophiles, often facilitated by acid catalysts .

The mechanism of action at the molecular level includes the formation of an iminium ion from the reaction of the compound with carbonyl groups, which is crucial for its biological activity .

Emicerfont exhibits significant biological activity as a selective antagonist of the corticotropin-releasing factor type 1 receptor. This receptor is implicated in stress-related disorders, and antagonism can lead to reduced anxiety-like behaviors in preclinical models. In clinical trials, emicerfont has demonstrated efficacy in reducing symptoms associated with anxiety disorders and has shown promise in modulating gut-brain interactions relevant to Irritable Bowel Syndrome .

The synthesis of emicerfont typically involves several steps:

  • Formation of Imidazolidinone Ring: The initial step involves reacting an appropriate isocyanate with a nucleophile (such as an amine or alcohol) under acidic conditions.
  • Cyclization: This step leads to the formation of the imidazolidinone structure, characterized by a saturated C3N2 nucleus with functional groups at specific positions.
  • Purification: The final product is purified using recrystallization techniques to obtain emicerfont in high yield and purity .

Emicerfont's primary applications lie in the field of psychiatry and gastroenterology:

  • Anxiety Disorders: It has been investigated for its potential to treat Social Anxiety Disorder by modulating stress responses.
  • Irritable Bowel Syndrome: The compound has shown effectiveness in alleviating symptoms related to this condition through its action on gut-brain signaling pathways .

Research indicates that emicerfont interacts specifically with corticotropin-releasing factor type 1 receptors, inhibiting their activation by endogenous ligands. This interaction leads to decreased signaling pathways associated with stress responses. Studies have shown that oral administration can effectively reduce hypothalamic activation linked to stress responses, making it a candidate for treating stress-related conditions .

Emicerfont shares structural and functional similarities with several other compounds that act as corticotropin-releasing factor type 1 receptor antagonists. Here are some notable examples:

Compound NameStructure TypeUnique Features
PexacerfontCorticotropin-releasing factor type 1 receptor antagonistDeveloped for anxiety disorders; notable clinical trials
VerucerfontCorticotropin-releasing factor type 1 receptor antagonistFocused on depression and anxiety treatment
CrinecerfontCorticotropin-releasing factor type 1 receptor antagonistInvestigated for broader neuropsychiatric applications

Uniqueness of Emicerfont

What sets emicerfont apart from these similar compounds is its specific binding affinity and selectivity for the corticotropin-releasing factor type 1 receptor, which may result in fewer side effects compared to others that may interact with multiple receptor types. Additionally, its dual application in both psychiatric and gastrointestinal contexts enhances its therapeutic potential.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

404.19607403 g/mol

Monoisotopic Mass

404.19607403 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OJ8EG4264P

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Secretin receptor family
Corticotropin-releasing hormone
CRHR1 [HSA:1394] [KO:K04578]

Other CAS

786701-13-1

Wikipedia

Emicerfont

Dates

Last modified: 02-18-2024
1: Labus JS, Hubbard CS, Bueller J, Ebrat B, Tillisch K, Chen M, Stains J, Dukes
2: Zorrilla EP, Heilig M, de Wit H, Shaham Y. Behavioral, biological, and
3: Hubbard CS, Labus JS, Bueller J, Stains J, Suyenobu B, Dukes GE, Kelleher DL,
4: Provera S, Rovatti L, Turco L, Mozzo S, Spezzaferri A, Bacchi S, Ribecai A,

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